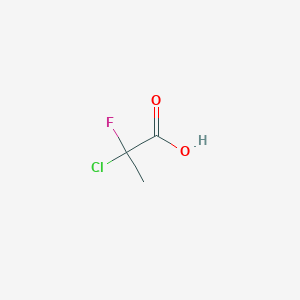![molecular formula C7H10O2 B14254594 8-Oxabicyclo[5.1.0]octan-4-one CAS No. 420787-45-7](/img/structure/B14254594.png)
8-Oxabicyclo[5.1.0]octan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxabicyclo[510]octan-4-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octan-4-one can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure this compound under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxabicyclo[5.1.0]octan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) for oxidation and rearrangement reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction yields 8-oxabicyclo[3.2.1]octanes and their analogs .
Applications De Recherche Scientifique
8-Oxabicyclo[5.1.0]octan-4-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Oxabicyclo[5.1.0]octan-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the oxygen atom in the bicyclic ring system, which can participate in nucleophilic and electrophilic reactions. The specific pathways and targets depend on the context of its application, such as in enzyme-catalyzed reactions or synthetic transformations.
Comparaison Avec Des Composés Similaires
8-Oxabicyclo[5.1.0]octan-4-one can be compared with other similar bicyclic compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share structural similarities but differ in their ring sizes and the positioning of the oxygen atom The unique structure of 8-Oxabicyclo[51
Propriétés
Numéro CAS |
420787-45-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
8-oxabicyclo[5.1.0]octan-4-one |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-6-7(9-6)4-2-5/h6-7H,1-4H2 |
Clé InChI |
JYNJEHKETRJGQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC2C1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


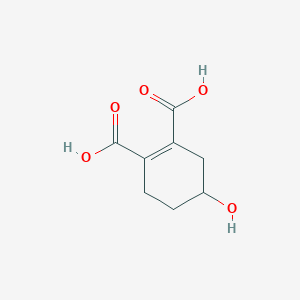
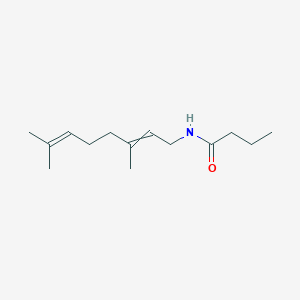

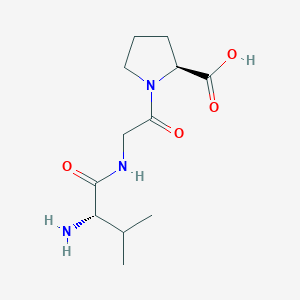
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
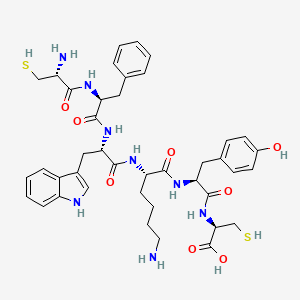
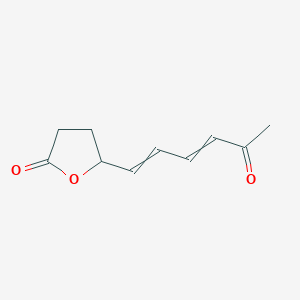
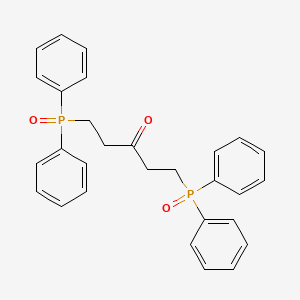
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
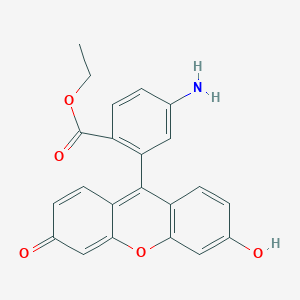
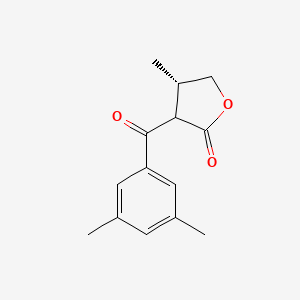
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
